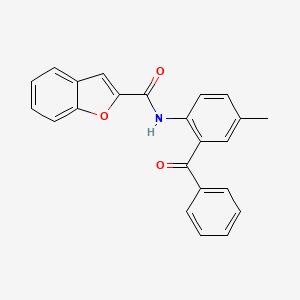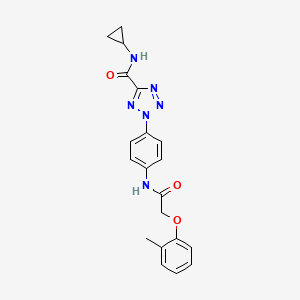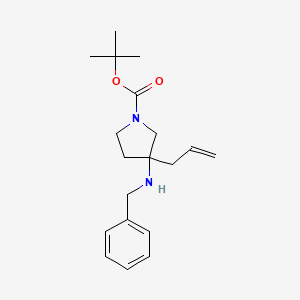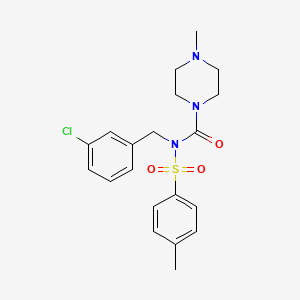![molecular formula C21H21N5O2 B2643931 8-[(dibenzylamino)methyl]-3-methyl-7H-purine-2,6-dione CAS No. 868143-56-0](/img/structure/B2643931.png)
8-[(dibenzylamino)methyl]-3-methyl-7H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Structural Investigations
6-benzylaminopurine derivatives, including molecules similar to 8-[(dibenzylamino)methyl]-3-methyl-7H-purine-2,6-dione, have been extensively studied for their structural properties. X-ray diffraction analysis, FT-IR, and Raman spectroscopy, along with quantum chemical calculations (HF, DFT, RI-MP2, and MP2 methods), have been employed to investigate the structural and spectroscopic properties of these compounds. Notably, these studies revealed unusual structural features, such as the protonation at the N7 position of the purine ring, which is not a typical site for protonation in N9-unsubstituted adenine derivatives (Čajan & Trávníček, 2011).
Biochemical Activities
Inhibitory Activities
8-Substituted analogues of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine have demonstrated significant activity against rhinovirus type 1B, showcasing the potential of these compounds in antiviral therapies. Among these analogues, specific substitutions at the 8th position have resulted in enhanced inhibitory activities, highlighting the importance of structural variations in medicinal chemistry (Kelley, Linn, & Selway, 1991).
Chemical Properties and Reactions
Ionisation and Methylation
Purine-6,8-diones, categorized into different classes based on their physical properties, show distinctive behavior in terms of ionization and methylation reactions. The positioning of substituents, such as hydrogen, methyl, or 3-methyl groups, significantly influences the formation of anions and the methylation process. These properties are crucial in understanding the chemical behavior and potential applications of purine derivatives (Rahat, Bergmann, & Tamir, 1974).
Therapeutic Potential
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
3-Methyl-3,7-dihydro-purine-2,6-dione derivatives have been synthesized and evaluated as inhibitors of dipeptidyl peptidase IV, showcasing their potential in therapeutic applications. The compounds exhibit moderate to good inhibitory activities, with some showing comparable activity to known inhibitors. This underscores the therapeutic relevance of purine derivatives in addressing conditions related to DPP-IV activity (Mo et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
8-[(dibenzylamino)methyl]-3-methyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-25-19-18(20(27)24-21(25)28)22-17(23-19)14-26(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3,(H,22,23)(H,24,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDQOECQCNVWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dimethoxy-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2643853.png)


![N-(3-acetylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2643856.png)

![(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-carbonitrile](/img/structure/B2643860.png)
![1'-(2-Chloroacetyl)spiro[1,3-dihydroquinazoline-2,3'-azetidine]-4-one](/img/structure/B2643862.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2643864.png)
![2-chloro-4-{octahydro-1H-pyrido[1,2-a]piperazine-2-carbonyl}pyridine](/img/structure/B2643868.png)

![2-Fluoro-N-[2-(3-methoxy-4-methylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2643871.png)